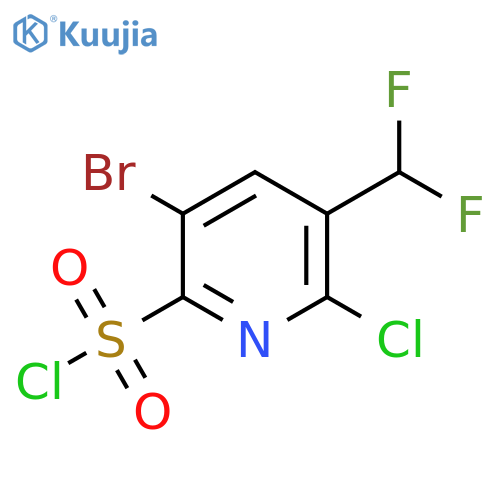

Cas no 1805436-33-2 (5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride)

1805436-33-2 structure

商品名:5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride

CAS番号:1805436-33-2

MF:C6H2BrCl2F2NO2S

メガワット:340.957384586334

CID:4858773

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride

-

- インチ: 1S/C6H2BrCl2F2NO2S/c7-3-1-2(5(10)11)4(8)12-6(3)15(9,13)14/h1,5H

- InChIKey: YXAWNSDMIIVTON-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(F)F)=C(N=C1S(=O)(=O)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 324

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 55.4

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029062854-1g |

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride |

1805436-33-2 | 97% | 1g |

$1,504.90 | 2022-04-01 |

5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1805436-33-2 (5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬